

# Analytical Techniques for Ivermectin Impurity K Characterization: Application Notes & Protocols

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## Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

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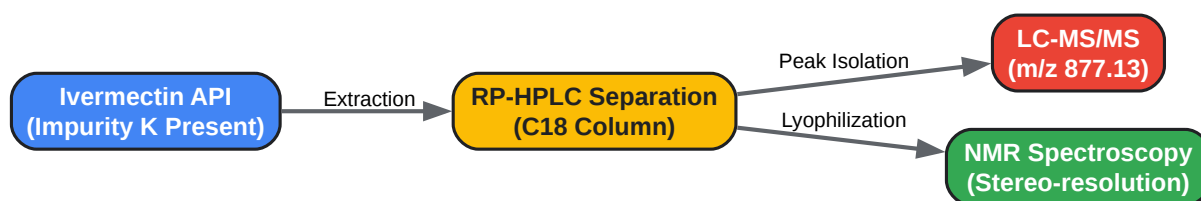
## Introduction & Chemical Profile

Ivermectin is a highly potent, broad-spectrum macrocyclic lactone antiparasitic agent. Pharmaceutical-grade ivermectin is predominantly a mixture of two homologues: no less than 90% H2B1a and no more than 10% H2B1b[1]. The active pharmaceutical ingredient (API) is synthesized via the catalytic hydrogenation of avermectin, a process designed to selectively reduce the C22–C23 double bond[1].

However, off-target catalytic reduction can occur at the C3–C4 double bond, generating process impurities[2]. The most critical of these over-reduced degradants is **Ivermectin Impurity K**, officially recognized in the European Pharmacopoeia (EP). Chemically, Impurity K consists of the H4B1a isomers, specifically the (4R)- and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a diastereomers[3]. Because Impurity K shares a near-identical macrocyclic backbone with the API, its isolation and structural elucidation require a highly specific, multidimensional analytical approach.

## Analytical Strategy: A Self-Validating Workflow

To ensure rigorous scientific integrity, the characterization of Impurity K relies on a self-validating orthogonal system. High-Performance Liquid Chromatography (HPLC) ensures the physical resolution and purity of the isolate[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validates the molecular formula and structural connectivity via diagnostic fragmentation[4]. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the ultimate arbiter, resolving the stereochemical orientation at the newly formed C4 chiral center[2].



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Figure 1: Multidimensional workflow for **Ivermectin Impurity K** isolation and characterization.

## Chromatographic Isolation (RP-HPLC)

Causality of Experimental Design: Ivermectin and its tetrahydro derivatives are highly lipophilic[1]. Reversed-phase chromatography utilizing a high-density C18 (ODS) stationary phase is mandatory to achieve adequate retention[1],[5]. The mobile phase must incorporate methanol alongside acetonitrile; methanol disrupts the secondary structural folding of the macrocycle, mitigating peak tailing, while acetonitrile provides the necessary elution strength. Detection is performed at 245 nm, which corresponds to the absorption maximum of the conjugated diene system present in the macrocycle[5].

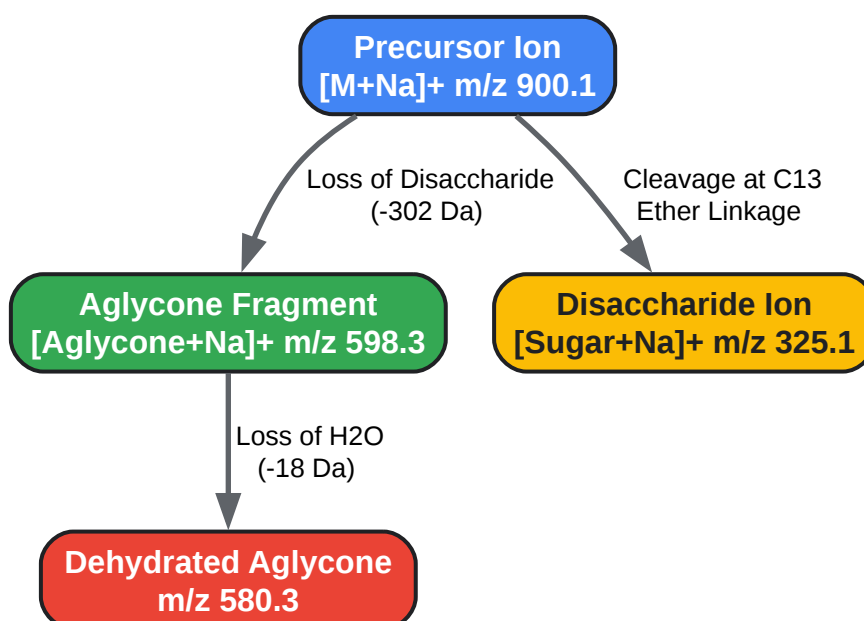
## Protocol 1: HPLC Method for Impurity Profiling

- System Preparation: Equip the liquid chromatograph with a UV detector set to 245 nm and a USP L1 (C18) column (e.g., Phenomenex Luna C18, 150 mm × 4.6 mm, 3 μm)[1],[5].
- Mobile Phase Preparation:
  - Mobile Phase A: 0.01 M phosphate buffer (pH 7.0) or Milli-Q Water[5].

- Mobile Phase B: Acetonitrile : Methanol (50:50, v/v).
- Sample Preparation: Dissolve the Ivermectin sample in methanol to achieve a concentration of 0.4 mg/mL. Sonicate until completely dispersed and filter through a 0.22  $\mu\text{m}$  PTFE syringe filter[5].
- Chromatographic Conditions: Maintain the column compartment strictly at 30°C to prevent on-column degradation[5]. Set the flow rate to 1.0 mL/min[1].
- Execution: Inject 20  $\mu\text{L}$  of the sample solution. Run the gradient program (see Table 2) and collect the fraction corresponding to Impurity K (typically eluting slightly after the main H2B1a peak due to increased hydrophobicity from the loss of the double bond).

## Structural Elucidation via LC-MS/MS

Causality of Experimental Design: Macrocyclic lactones lack basic nitrogen atoms, making standard protonation ( $[M+H]^+$ ) inefficient. However, the oxygen-rich macrocycle readily chelates ambient alkali metals. Therefore, Electrospray Ionization in positive mode (ESI+) is utilized to generate highly stable sodium adducts ( $[M+Na]^+$ )[2],[4]. Collision-Induced Dissociation (CID) is applied to induce cleavage at the C13 ether linkage, a highly diagnostic pathway that separates the aglycone from the bis-oleandrosyl disaccharide.



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Figure 2: Diagnostic LC-MS/MS fragmentation pathway for **Ivermectin Impurity K**.

## Protocol 2: LC-MS/MS Parameters

- **Ion Source Setup:** Configure the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and source temperature to 120°C.
- **MS1 Acquisition:** Scan from  $m/z$  100 to 1200. Identify the precursor ion for Impurity K at  $m/z$  900.1 ( $[M+Na]^+$ ), confirming the molecular weight of 877.13 g/mol [6],[7].
- **MS/MS Fragmentation:** Isolate  $m/z$  900.1 in the quadrupole. Apply a collision energy ramp of 20–40 eV using Argon as the collision gas[4].
- **Data Analysis:** Verify the presence of the diagnostic aglycone fragment. The +2 Da shift in the aglycone mass (compared to Ivermectin API) confirms that the off-target reduction occurred on the macrocyclic ring (C3-C4) rather than the sugar moiety[2].

## Stereochemical Confirmation via NMR Spectroscopy

**Causality of Experimental Design:** While MS confirms the mass and connectivity, it cannot differentiate between the (4R) and (4S) diastereomers of Impurity K[3]. 1D and 2D NMR techniques (COSY, HSQC, HMBC) are strictly required to map the proton-proton spin systems. The reduction of the C3-C4 double bond causes the disappearance of the characteristic olefinic proton signals and the emergence of new aliphatic multiplets, effectively proving the saturation of the bond[2].

## Protocol 3: NMR Acquisition

- **Sample Preparation:** Lyophilize the HPLC-purified Impurity K fraction to complete dryness. Reconstitute 5–10 mg of the solid in 0.6 mL of high-purity Deuterated Chloroform ( $CDCl_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **$^1H$  and  $^{13}C$  Acquisition:** Acquire  $^1H$  NMR spectra at 600 MHz and  $^{13}C$  NMR spectra at 150 MHz.

- 2D NMR Mapping: Execute 2D COSY to trace the scalar couplings from C2 through C5. Execute HSQC and HMBC to assign the newly formed sp<sup>3</sup> hybridized carbons at C3 and C4[2].
- Interpretation: Confirm the loss of the sp<sup>2</sup> carbon signals (~120-135 ppm in <sup>13</sup>C) and the corresponding olefinic protons (~5.3-5.5 ppm in <sup>1</sup>H) that are normally present in the unreduced API.

## Quantitative Data Summaries

Table 1: Physicochemical Profile of Ivermectin Impurity K

Property	Value
Chemical Name	(4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[3]
CAS Registry Number	74567-01-4[3],[6],[8]
Molecular Formula	C <sub>48</sub> H <sub>76</sub> O <sub>14</sub> [3],[9],[7]
Molecular Weight	877.13 g/mol [6],[9],[7]

| Origin | Process Impurity (Over-reduction of Avermectin)[2] |

Table 2: Standardized HPLC Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Elution Phase
0.0	40	60	Equilibration
15.0	15	85	Gradient Elution
25.0	5	95	Column Wash

| 30.0 | 40 | 60 | Re-equilibration |

Table 3: Diagnostic LC-MS/MS Ions (ESI+)

Ion Type	m/z Value	Structural Significance
[M+Na] <sup>+</sup>	900.1	Intact molecular sodium adduct of Impurity K
[Aglycone+Na] <sup>+</sup>	598.3	Cleavage of the bis-oleandrosyl moiety

| [Sugar+Na]<sup>+</sup> | 325.1 | Cleaved disaccharide oxonium/sodium adduct |

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